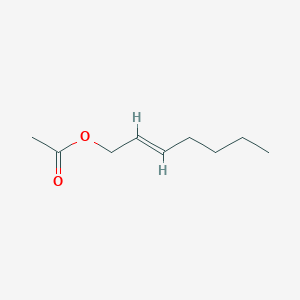
6-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one, also known as Hesperetin, is a flavanone found in citrus fruits. It has been studied for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties. In
Mécanisme D'action
6-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one exerts its effects through various mechanisms, including the inhibition of inflammatory pathways and the activation of antioxidant enzymes. It has also been shown to inhibit the activity of enzymes involved in cancer cell growth and promote apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
6-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and reducing oxidative stress. 6-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one has also been shown to reduce cholesterol levels and improve blood flow, which may improve cardiovascular health. Additionally, 6-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one has been shown to inhibit the growth of cancer cells and promote apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
6-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one has several advantages for lab experiments, including its availability and low cost. It can be easily synthesized or extracted from natural sources. However, 6-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 6-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one. One area of interest is the potential use of 6-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one as a therapeutic agent for cancer and other diseases. Another area of interest is the development of novel delivery methods to improve its bioavailability and efficacy. Further research is also needed to investigate the safety and efficacy of 6-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one in humans.
Conclusion:
In conclusion, 6-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one is a flavanone found in citrus fruits that has been studied for its potential health benefits. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 6-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one exerts its effects through various mechanisms, including the inhibition of inflammatory pathways and the activation of antioxidant enzymes. While 6-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one has several advantages for lab experiments, it also has limitations in terms of its solubility and stability. Future research is needed to investigate the potential therapeutic applications of 6-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one and to develop novel delivery methods to improve its bioavailability and efficacy.
Méthodes De Synthèse
6-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one can be synthesized through several methods, including chemical synthesis and extraction from natural sources. The chemical synthesis involves the reaction of 4-methoxyphenol with 2,3-dihydro-4H-chromen-4-one in the presence of a catalyst. Extraction from natural sources involves the isolation of 6-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one from citrus fruits, such as oranges and grapefruits.
Applications De Recherche Scientifique
6-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one has been studied for its potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. 6-Methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one has also been studied for its potential to improve cardiovascular health by reducing cholesterol levels and improving blood flow.
Propriétés
Numéro CAS |
6336-07-8 |
|---|---|
Formule moléculaire |
C17H16O4 |
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
6-methoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C17H16O4/c1-19-12-5-3-11(4-6-12)17-10-15(18)14-9-13(20-2)7-8-16(14)21-17/h3-9,17H,10H2,1-2H3 |
Clé InChI |
QGQFMHPTRWAWNG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=CC(=C3)OC |
SMILES canonique |
COC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=CC(=C3)OC |
Autres numéros CAS |
6336-07-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



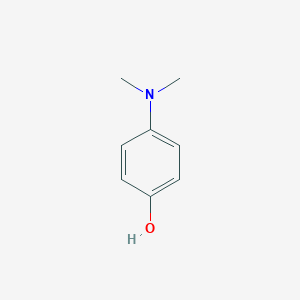
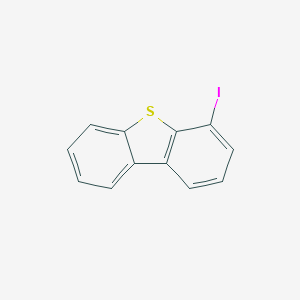

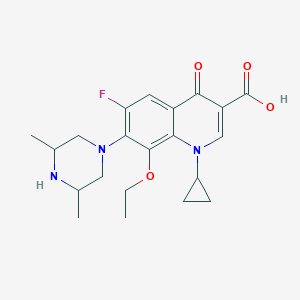
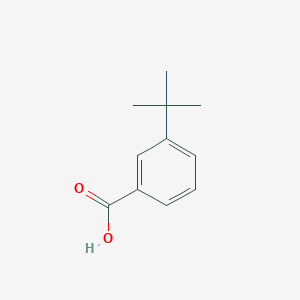
![Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B184046.png)
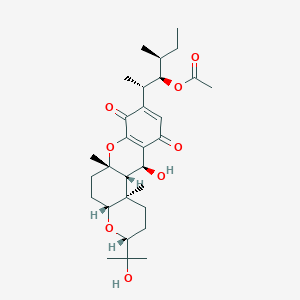
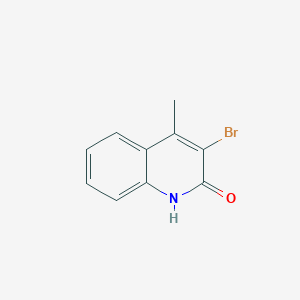
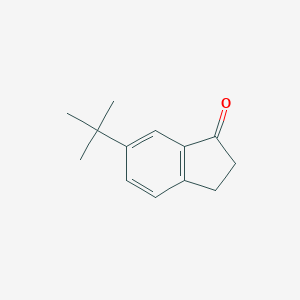
![4-(1H-naphtho[2,3-d][1,2,3]triazol-1-ylmethyl)benzoic acid](/img/structure/B184053.png)

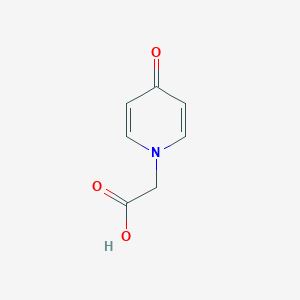
![8,9-dimethyl-11H-indolo[3,2-c]quinoline](/img/structure/B184056.png)
